molecular formula C25H28N4O3 B4847888 3-cyclohexyl-N-{2-[(diphenylacetyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide

3-cyclohexyl-N-{2-[(diphenylacetyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide

Cat. No. B4847888
M. Wt: 432.5 g/mol
InChI Key: CKSUXBDSEFTLTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-cyclohexyl-N-{2-[(diphenylacetyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide is a novel compound that has recently gained attention in scientific research for its potential applications in various fields. This compound is also known as DPA-714 and is a selective ligand for the translocator protein 18 kDa (TSPO), which is found in the outer mitochondrial membrane of various cells, including microglia, astrocytes, and immune cells.

Mechanism of Action

DPA-714 selectively binds to the TSPO, which is overexpressed in activated microglia and astrocytes in the brain and immune cells in peripheral tissues. The TSPO is involved in various cellular processes, including cholesterol transport, steroid synthesis, and apoptosis. The binding of DPA-714 to the TSPO results in the modulation of these processes, leading to the anti-inflammatory, neuroprotective, and analgesic effects of the compound.
Biochemical and Physiological Effects
DPA-714 has been shown to have various biochemical and physiological effects in preclinical and clinical studies. The compound has been found to reduce neuroinflammation and oxidative stress, promote neurogenesis and synaptic plasticity, and improve cognitive function in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. In addition, DPA-714 has been shown to reduce pain and inflammation in animal models of inflammatory pain and arthritis.

Advantages and Limitations for Lab Experiments

DPA-714 has several advantages for lab experiments. The compound is highly selective for the TSPO, making it a useful tool for the study of TSPO function and regulation. In addition, DPA-714 has been used as a molecular imaging agent for the detection of neuroinflammation and neurodegeneration in preclinical and clinical studies. However, there are also some limitations to the use of DPA-714 in lab experiments. The compound has limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. In addition, DPA-714 has a short half-life in vivo, which can limit its effectiveness in certain applications.

Future Directions

There are several future directions for the study of DPA-714. The compound has potential applications in the treatment of various diseases and disorders, including neurodegenerative diseases, inflammatory diseases, and cancer. In addition, DPA-714 has been used as a molecular imaging agent for the detection of neuroinflammation and neurodegeneration in preclinical and clinical studies. Further research is needed to optimize the synthesis method of DPA-714, improve its pharmacokinetics and bioavailability, and explore its potential applications in various fields of scientific research.

Scientific Research Applications

DPA-714 has been extensively studied for its potential applications in various fields of scientific research. The compound has been shown to have anti-inflammatory, neuroprotective, and analgesic effects, making it a promising candidate for the treatment of various diseases and disorders. In addition, DPA-714 has been used as a molecular imaging agent for the detection of neuroinflammation and neurodegeneration in preclinical and clinical studies.

properties

IUPAC Name

3-cyclohexyl-N-[2-[(2,2-diphenylacetyl)amino]ethyl]-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O3/c30-23(21(18-10-4-1-5-11-18)19-12-6-2-7-13-19)26-16-17-27-24(31)25-28-22(29-32-25)20-14-8-3-9-15-20/h1-2,4-7,10-13,20-21H,3,8-9,14-17H2,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKSUXBDSEFTLTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NOC(=N2)C(=O)NCCNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclohexyl-N-{2-[(diphenylacetyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-cyclohexyl-N-{2-[(diphenylacetyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide

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